1-Bromo-3-hexyne
Overview
Description
1-Bromo-3-hexyne is an organic compound with the molecular formula C6H9Br It is a derivative of hexyne, where a bromine atom is attached to the first carbon of the hexyne chain
Mechanism of Action
Target of Action
1-Bromo-3-hexyne is a type of organic compound known as an alkyne, which contains a carbon-carbon triple bond . The primary targets of this compound are the carbon atoms in other organic compounds, particularly those in the terminal position .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. The bromine atom in this compound can be replaced by other groups in a nucleophilic substitution reaction . This allows the compound to form new bonds and create a variety of different organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction conditions and the other compounds present. One common pathway involves the deprotonation of terminal alkynes, such as this compound, by strong bases . This results in the formation of alkynide anions, which are good nucleophiles and can participate in further reactions .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. In general, the compound can participate in a variety of chemical reactions, leading to the formation of new organic compounds . These new compounds could have a wide range of potential effects, depending on their specific structures and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-hexyne can be synthesized through several methods. One common approach involves the bromination of 3-hexyne. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-hexyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of 3-hexyne-1-ol.
Addition Reactions: The triple bond in this compound can participate in addition reactions with hydrogen halides (HX) or other electrophiles, resulting in the formation of dihaloalkanes.
Reduction Reactions: The compound can be reduced to form 1-bromohexane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) in the presence of a catalyst.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Major Products:
Substitution: 3-Hexyne-1-ol.
Addition: 1,1-Dibromohexane or 1,1-Dichlorohexane.
Reduction: 1-Bromohexane.
Scientific Research Applications
1-Bromo-3-hexyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine atom and triple bond.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Bromo-2-hexyne: Similar structure but with the bromine atom on the second carbon.
1-Bromo-1-hexyne: Bromine atom attached to the first carbon but with different reactivity due to the position of the triple bond.
3-Bromo-1-hexyne: Bromine atom on the third carbon, leading to different chemical properties and reactivity.
Uniqueness: 1-Bromo-3-hexyne is unique due to its specific positioning of the bromine atom and the triple bond, which imparts distinct reactivity and chemical behavior. This makes it valuable in targeted synthetic applications and research studies.
Properties
IUPAC Name |
1-bromohex-3-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGCOHIRORSGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449135 | |
Record name | 1-BROMO-3-HEXYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35545-23-4 | |
Record name | 1-BROMO-3-HEXYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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